1H-Tetrazole, 5-phenyl-, calcium salt
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Overview
Description
1H-Tetrazole, 5-phenyl-, calcium salt is a chemical compound with the molecular formula C14H12CaN8. It is a calcium salt derivative of 5-phenyl-1H-tetrazole, a heterocyclic compound containing a tetrazole ring substituted with a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 5-phenyl-, calcium salt can be synthesized through various methods. One common approach involves the reaction of 5-phenyl-1H-tetrazole with calcium hydroxide or calcium chloride in an aqueous or organic solvent. The reaction typically proceeds under mild conditions, and the product is isolated through filtration and drying .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as lanthanum nitrate hexahydrate, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 5-phenyl-, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of substituted tetrazoles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Tetrazole, 5-phenyl-, calcium salt has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and organometallic complexes.
Biology: The compound has been studied for its potential as a corrosion inhibitor for copper alloys.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of novel heterocyclic compounds and polymers.
Mechanism of Action
The precise mechanism of action for 1H-Tetrazole, 5-phenyl-, calcium salt is not fully elucidated. it is believed to function as an electrophilic aromatic substitution reagent, reacting with nucleophiles such as amines, alcohols, and carboxylic acids . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its reactivity and stability .
Comparison with Similar Compounds
1H-Tetrazole: A basic tetrazole compound without the phenyl substitution.
5-Phenyl-1H-tetrazole: The parent compound without the calcium salt.
1-Phenyl-1H-tetrazole-5-thiol: A thiol derivative with similar reactivity
Uniqueness: 1H-Tetrazole, 5-phenyl-, calcium salt is unique due to its calcium salt form, which enhances its solubility and stability in various solvents. This property makes it particularly useful in industrial applications where solubility and stability are crucial .
Properties
CAS No. |
55719-89-6 |
---|---|
Molecular Formula |
C14H10CaN8 |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
calcium;5-phenyl-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/2C7H5N4.Ca/c2*1-2-4-6(5-3-1)7-8-10-11-9-7;/h2*1-5H;/q2*-1;+2 |
InChI Key |
LIQUIQYZHDBODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=N[N-]2.C1=CC=C(C=C1)C2=NN=N[N-]2.[Ca+2] |
Origin of Product |
United States |
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